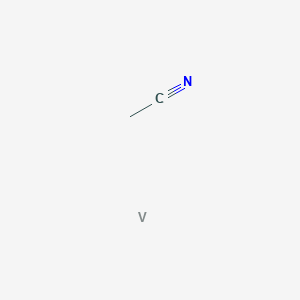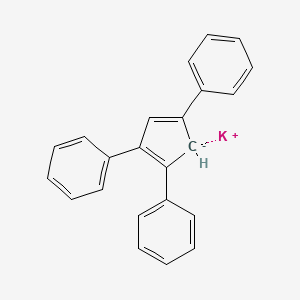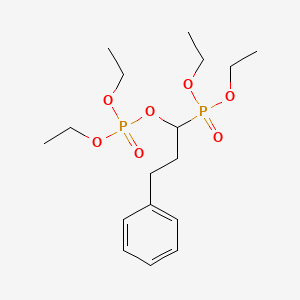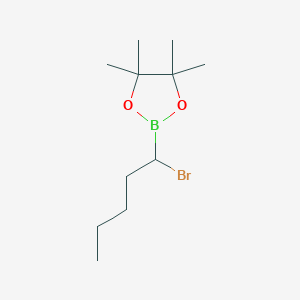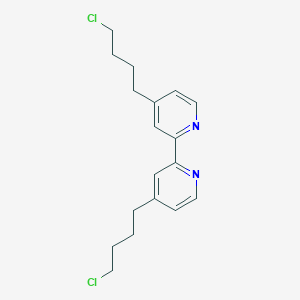
4,4'-Bis(4-chlorobutyl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is a chemical compound that belongs to the bipyridine family. This compound is characterized by the presence of two bipyridine units connected by a 4-chlorobutyl chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine typically involves the reaction of 4-chlorobutyl bromide with 2,2’-bipyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobutyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted bipyridine derivatives.
Applications De Recherche Scientifique
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: In the study of biological systems and interactions with metal ions.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine involves its ability to coordinate with metal ions. The bipyridine units act as chelating agents, forming stable complexes with various metal ions. These complexes can then participate in catalytic reactions or serve as models for biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis(2-methoxystyryl)biphenyl
- 2,2-Dimorpholinodiethylether
- 3,3’-Dinitrodiphenyldisulfide
Uniqueness
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is unique due to its specific structure, which allows for versatile coordination with metal ions. This property makes it particularly useful in coordination chemistry and catalysis, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
141119-78-0 |
|---|---|
Formule moléculaire |
C18H22Cl2N2 |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
4-(4-chlorobutyl)-2-[4-(4-chlorobutyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C18H22Cl2N2/c19-9-3-1-5-15-7-11-21-17(13-15)18-14-16(8-12-22-18)6-2-4-10-20/h7-8,11-14H,1-6,9-10H2 |
Clé InChI |
DAAAEOFMRROLLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CCCCCl)C2=NC=CC(=C2)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


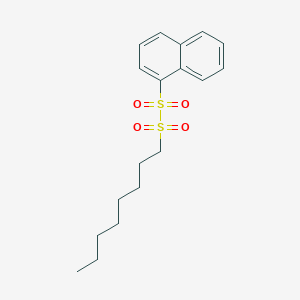
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)




-lambda~5~-phosphane](/img/structure/B14278566.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)
